1-(4-Chloro-benzenesulfonyl)-piperazine
Overview
Description
The compound "1-(4-Chloro-benzenesulfonyl)-piperazine" is a derivative of piperazine, which is a chemical structure that has been extensively studied for its potential applications in various fields, including pharmaceuticals. Piperazine derivatives are known for their versatility in chemical reactions and their ability to form stable crystalline structures with interesting properties .
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. One efficient synthetic protocol involves a one-pot three-component reaction that allows the formation of arylsulfonyl piperazine derivatives under aqueous conditions at room temperature without the need for a catalyst, ligand, or base . Another approach for synthesizing piperazine derivatives includes nucleophilic substitution reactions, which have been used to create a series of novel compounds with potential antimicrobial and antioxidant activities .
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those with a benzenesulfonyl group, has been elucidated using techniques such as X-ray crystallography. These compounds often crystallize in the monoclinic crystal class and exhibit a chair conformation of the piperazine ring. The geometry around the sulfur atom is typically distorted tetrahedral, and the structures may exhibit intermolecular hydrogen bonding .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, the presence of a sulfonyl group can facilitate the synthesis of complex molecules like dihydro-[1,2,4]triazolo[1,5-a]pyrimidine scaffolds when used in conjunction with an ionic liquid containing a piperazine-diium ring . Additionally, piperazine derivatives have been synthesized for testing against diseases such as schistosomiasis, indicating their potential in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. These compounds often form stable crystalline structures with extensive hydrogen bonding networks, which can impact their solubility and reactivity. The presence of different substituents on the piperazine ring, such as the 4-chlorobenzenesulfonyl group, can further modify these properties, leading to a variety of potential applications in pharmaceuticals and materials science .
Scientific Research Applications
Synthesis and Crystal Structure
- Synthesis and Crystal Structure Analysis : 1-(4-Chloro-benzenesulfonyl)-piperazine and its derivatives have been synthesized and analyzed for their crystal structures. These compounds exhibit interesting crystallographic properties, such as chair conformations of the piperazine ring and distorted tetrahedral geometry around the sulfur atom (Ananda Kumar et al., 2007); (Naveen et al., 2009); (Vinaya et al., 2008).
Pharmacological Research
- Acetylcholinesterase Inhibition : Piperazine derivatives, including this compound, have shown potential in inhibiting human acetylcholinesterase, an enzyme relevant in Alzheimer's disease. Their binding properties suggest therapeutic possibilities in the inhibition of amyloid peptides aggregation (Varadaraju et al., 2013).
Cancer Research
- Inhibition of Cancer Cell Proliferation : Some 1-benzhydryl-sulfonyl-piperazine derivatives have demonstrated efficacy in inhibiting the proliferation of human breast cancer cells, suggesting their potential as chemotherapeutic agents (Kumar et al., 2007); (Yarim et al., 2012).
Solid-State Chemistry
- Physicochemical Properties : The physicochemical properties of 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride, a structurally related compound, have been characterized. These studies provide insight into solid-state forms, phase transformations, and crystal morphology, relevant for pharmaceutical development (Hugerth et al., 2006).
Molecular Structure and Interaction Studies
- Molecular Structure and Interaction Analysis : Various piperazine derivatives, including those with a benzenesulfonyl moiety, have been analyzed using methods like X-ray diffraction and Hirshfeld surface analysis. This research provides insights into their molecular interactions and structural stability, which are crucial for understanding their behavior in different applications (Kumara et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVKEBVACPUEIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355461 | |
Record name | 1-[(4-chlorophenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836498 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
16017-53-1 | |
Record name | 1-[(4-chlorophenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorobenzenesulfonyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.